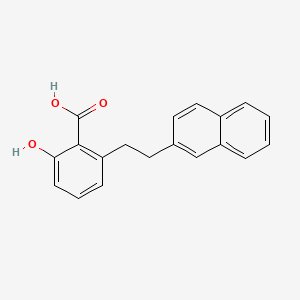

2-Hydroxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sm4 is a novel SOX18 blocker, suppressing genes downstream of the gene for Sox18 and interferring with vascular development, showing anti-cancer and anti-metastatic effects.

生物活性

2-Hydroxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid (CAS Number: 365542-77-4) is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and relevant data tables.

The molecular formula of this compound is C19H16O3. It features a hydroxyl group and a carboxylic acid group, contributing to its reactivity and biological interactions.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. One notable study demonstrated that derivatives of similar compounds exhibited significant inhibition of protein CK2, a kinase involved in various cancer pathways. The lead compound identified in this research showed an IC50 value of 0.6 μM against CK2α, indicating strong potency in inhibiting this target . Furthermore, the compound induced apoptosis in renal cell carcinoma cells with an EC50 of 5 μM, showcasing its potential as a therapeutic agent for cancer treatment.

The mechanism through which this compound exerts its effects appears to involve allosteric modulation of CK2. This modulation leads to decreased activation of downstream signaling pathways associated with tumor growth and survival . The compound's structure allows it to interact favorably with the enzyme's active site, enhancing its inhibitory effects compared to other known inhibitors.

Case Studies

- Cell Viability Assays : In a study involving 786-O renal cell carcinoma cells, various derivatives were tested for their ability to inhibit cell growth. The results indicated that compounds with naphthalene moieties exhibited enhanced cytotoxicity compared to simpler structures. For example, a derivative with an IC50 of 0.6 μM against CK2α resulted in an 87% reduction in cell viability at a concentration of 25 μM .

- Comparative Analysis : A comparative study involving different chemical modifications revealed that the presence of naphthalene significantly increased the potency of the compounds tested. Table 1 summarizes the inhibition percentages observed for selected compounds:

| Compound | R1 | R2 | % Inhibition of CK2α at 10 μM | % Inhibition of Cell Growth at 25 μM |

|---|---|---|---|---|

| 19 | - | - | 67 | 43 |

| 27 | - | - | 96 (IC50 = 0.6 μM) | 87 |

| 32 | - | - | 41 | 23 |

| 33 | - | - | 54 | 87 |

科学的研究の応用

Anticancer Properties

Research indicates that 2-Hydroxy-6-(2-naphthalen-2-yl-ethyl)-benzoic acid exhibits potential anticancer properties. A study highlighted its role as an inhibitor of SUMO E1, an enzyme implicated in cancer progression. The compound demonstrated enhanced binding energy and favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties during structure-activity relationship studies .

Anti-inflammatory Effects

The compound's functional groups suggest possible anti-inflammatory effects. Preliminary studies indicate that it may interact with biological macromolecules involved in inflammatory pathways, although further research is necessary to fully elucidate these mechanisms.

Synthesis of Heat-resistant Materials

The unique structure of this compound allows it to serve as a monomer in the synthesis of heat-resistant synthetic materials. These materials have potential applications in drug delivery systems and other biomedical devices due to their stability under high temperatures.

Structure Activity Relationship Studies

A detailed analysis of the structure-activity relationship (SAR) has been conducted to understand how variations in the compound's structure affect its biological activity. This analysis revealed that different substituents on the naphthalene ring can significantly alter the compound's interaction with target enzymes, thereby influencing its efficacy as an inhibitor .

Inhibition Studies on SUMO E1

In a recent study, 61 compounds were screened for their binding energy against SUMO E1, with this compound emerging as one of the top candidates due to its favorable pharmacokinetic properties . Molecular dynamics simulations further confirmed its stability and interaction profile over extended periods.

Structure-Based Design for Selective Inhibition

Another study utilized structure-based design techniques to develop selective inhibitors targeting FTO (Fat Mass and Obesity-associated protein), where derivatives of this compound were synthesized and evaluated for their binding affinity . This research underscores the compound's versatility in medicinal chemistry applications.

特性

IUPAC Name |

2-hydroxy-6-(2-naphthalen-2-ylethyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O3/c20-17-7-3-6-15(18(17)19(21)22)11-9-13-8-10-14-4-1-2-5-16(14)12-13/h1-8,10,12,20H,9,11H2,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGVFBUYNEPBFQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)CCC3=C(C(=CC=C3)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。